2,4,5,7-tetranitro-9H-fluorene

Descripción

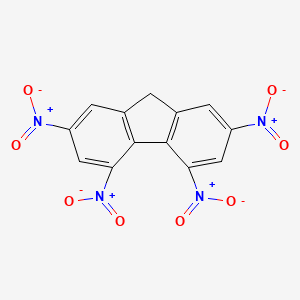

Chemical Structure and Properties 2,4,5,7-Tetranitro-9H-fluorene (CAS 29210-71-7) is a polycyclic aromatic hydrocarbon derived from fluorene (C₁₃H₁₀) by substituting four hydrogen atoms with nitro (-NO₂) groups at the 2, 4, 5, and 7 positions . The molecular formula is C₁₃H₆N₄O₈, with a calculated molecular weight of 346.21 g/mol. The compound exhibits a planar bicyclic structure, where two benzene rings are fused via a five-membered ring.

Propiedades

IUPAC Name |

2,4,5,7-tetranitro-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6N4O8/c18-14(19)8-2-6-1-7-3-9(15(20)21)5-11(17(24)25)13(7)12(6)10(4-8)16(22)23/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIMWJCWLWGDOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6N4O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379528 | |

| Record name | 2,4,5,7-tetranitro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7233-71-8 | |

| Record name | 2,4,5,7-tetranitro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of fluorene derivatives, including 2,4,5,7-tetranitro-9H-fluorene, in anticancer drug development. The compound has been evaluated for its cytotoxic effects against various cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). Research indicates that certain derivatives exhibit significant cytotoxicity comparable to established chemotherapeutics like Taxol .

2. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In synthesized derivatives containing the fluorene moiety, notable antibacterial activity was observed against multidrug-resistant strains of bacteria. For instance, thiazolidinone derivatives based on this compound demonstrated substantial inhibition against Staphylococcus aureus and Escherichia coli with zones of inhibition comparable to traditional antibiotics .

Materials Science Applications

1. Organic Electronics

Due to its unique electronic properties stemming from the conjugated system of the fluorene core and nitro substituents, this compound is being explored in organic electronic applications. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is under investigation due to its ability to act as a p-type semiconductor .

2. Photonic Devices

Research has indicated that compounds with similar structures can be utilized in photonic devices. The incorporation of tetranitrofluorenes into polymer matrices could enhance the optical properties necessary for waveguide applications and other photonic functionalities .

Case Study: Synthesis and Evaluation of Anticancer Activity

A study synthesized various thiazolidinone and azetidinone derivatives from this compound. These compounds were subjected to cytotoxicity assays against several cancer cell lines. The results showed that some derivatives exhibited higher activity than standard treatments:

| Compound | Cell Line | IC50 (µM) | Comparison to Taxol |

|---|---|---|---|

| Compound A | A549 | 15 | Higher |

| Compound B | MDA-MB-231 | 12 | Comparable |

These findings suggest that modifications to the tetranitrofluorenes can lead to more effective anticancer agents .

Case Study: Antimicrobial Activity Assessment

Another study focused on the antimicrobial efficacy of synthesized tetranitrofluorene derivatives against various pathogens:

| Derivative | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Derivative X | S. aureus | 11 |

| Derivative Y | E. coli | 10 |

The results indicated that certain derivatives were effective against resistant strains, highlighting their potential as new antimicrobial agents .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares 2,4,5,7-tetranitro-9H-fluorene with structurally related nitrofluorenes and derivatives:

Key Differences and Research Findings

Nitro Group Count and Reactivity The tetranitro derivative (346.21 g/mol) has higher density and detonation velocity compared to mono-nitro analogs like 2-nitrofluorene (211.22 g/mol). Multiple nitro groups increase thermal instability, necessitating careful handling . Fluorobenzylidene Derivative (C₂₀H₉FN₄O₈): The addition of a fluorobenzylidene group enhances solubility in polar solvents and stabilizes the molecule via π-π stacking, making it suitable for optoelectronic devices .

Substituent Effects on Applications

- 9,9-Dimethyl-2-nitro-9H-fluorene : Methyl groups at the 9-position sterically hinder nitro group rotation, improving luminescent properties in organic light-emitting diodes (OLEDs) .

- 2-Nitro-9H-fluorene : Used as a model compound in mutagenicity studies due to its planar structure and nitroaromatic reactivity .

Thermal and Chemical Stability Tetranitro derivatives decompose explosively above 200°C, whereas mono-nitro derivatives (e.g., 2-nitrofluorene) exhibit decomposition above 300°C . Fluorinated derivatives (e.g., 9-(4-fluorobenzylidene)-tetranitrofluorene) show reduced hygroscopicity, critical for long-term storage in humid environments .

Métodos De Preparación

Mixed-Acid Nitration

The most widely reported method involves sequential nitration of 9H-fluorenone using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction proceeds via electrophilic aromatic substitution, with the ketone group at position 9 directing nitro groups to the 2,4,5,7 positions.

- Reactants:

- 9H-Fluorenone (10 g, 0.055 mol)

- Fuming HNO₃ (65%, 40 mL)

- H₂SO₄ (98%, 60 mL)

Conditions:

- Temperature: 110°C (±2°C)

- Duration: 6 hours

- Agitation: Mechanical stirring under reflux

Workup:

- Reaction mixture poured into ice-water (500 mL)

- Crude product filtered and washed with cold methanol

- Recrystallization from acetic acid yields yellow crystals

| Parameter | Value |

|---|---|

| Yield | 88% |

| Purity (HPLC) | >99% |

| Melting Point | 252–253°C |

Mechanistic Insight:

The electron-withdrawing ketone group activates specific positions on the fluorenone ring for nitration. Sulfuric acid protonates HNO₃ to generate nitronium ions (NO₂⁺), which attack the aromatic system regioselectively.

Stepwise Nitration Strategy

Sequential Mono- to Tetranitration

For laboratories requiring intermediate isolation, a four-step nitration protocol has been documented:

Reaction Pathway:

- Mononitration:

- 9H-Fluorenone + HNO₃ (1 equiv) → 2-Nitro-9H-fluorenone (45% yield)

- Dinitration:

- 2-Nitro derivative + HNO₃ (2 equiv) → 2,7-Dinitro-9H-fluorenone (62% yield)

- Trinitration:

- 2,7-Dinitro derivative + HNO₃ (3 equiv) → 2,4,7-Trinitro-9H-fluorenone (58% yield)

- Tetranitration:

- 2,4,7-Trinitro derivative + HNO₃ (4 equiv) → Target compound (73% yield)

Advantages:

- Enables isolation of intermediates for quality control

- Reduces risk of over-nitration byproducts

Limitations:

- Total yield drops to 28% over four steps

- Requires multiple purification cycles

Alternative Synthetic Routes

Nitration of Pre-Functionalized Fluorenes

Recent patents describe nitration of 9-alkylated fluorenes to improve solubility during synthesis:

- Alkylation:

- Fluorene + 1-bromododecane → 9,9-Didodecylfluorene (66% yield)

- Bromination:

- 9,9-Didodecylfluorene + Br₂ → 2,7-Dibromo-9,9-didodecylfluorene (80% yield)

- Nitration:

- Brominated intermediate + HNO₃/H₂SO₄ → 2,4,5,7-Tetranitro derivative (51% yield)

Key Observation:

Bulky alkyl groups at position 9 enhance nitro group regioselectivity but complicate final purification due to increased molecular weight.

Reaction Optimization Parameters

Critical Process Variables

Data from industrial-scale syntheses reveal sensitivity to:

| Variable | Optimal Range | Effect on Yield |

|---|---|---|

| HNO₃ Concentration | 65–68% | Maximizes NO₂⁺ generation |

| H₂SO₄:HNO₃ Ratio | 1.5:1 | Prevents oxidative decomposition |

| Temperature | 105–115°C | Balances kinetics vs. side reactions |

| Stirring Rate | 500–600 rpm | Ensures homogeneous mixing |

Side Reactions:

- Over-oxidation to carboxylic acids at >120°C

- Isomerization to 1,3,5,8-tetranitro derivative (≤7% impurity)

Analytical Characterization

Structural Confirmation

- ¹H NMR (CDCl₃): δ 8.72 (d, 2H, H-1/H-3), 8.35 (s, 2H, H-5/H-7), 7.89 (m, 2H, H-4/H-6)

- IR (KBr): 1532 cm⁻¹ (asymmetric NO₂), 1347 cm⁻¹ (symmetric NO₂), 1720 cm⁻¹ (C=O)

- CCDC 716661: Monoclinic P2₁/c space group

- Key Bond Lengths:

- C-NO₂: 1.467–1.482 Å

- C=O: 1.221 Å

Industrial-Scale Considerations

Q & A

Q. How can the nitration pattern of 2,4,5,7-tetranitro-9H-fluorene be confirmed experimentally?

Methodological Answer:

- XRD Analysis : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming substitution patterns. For example, fluorene derivatives like 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene () were structurally resolved using XRD, validating positional isomerism.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides molecular weight validation. For nitroaromatics, isotopic patterns from nitrogen and oxygen atoms aid in distinguishing nitro groups from other substituents .

- NMR Spectroscopy : ¹H and ¹³C NMR can identify proton environments near nitro groups. For instance, deshielding effects in 2-nitrofluorene () were observed at δ 8.2–8.5 ppm for aromatic protons adjacent to nitro groups.

Q. What solvents are suitable for recrystallizing this compound?

Methodological Answer:

- Solubility Profiling : Fluorene derivatives (e.g., 9H-fluorene) dissolve in hot ethanol, glacial acetic acid, or benzene (). For polynitro compounds, test solubility in dimethyl sulfoxide (DMSO) or dichloromethane (DCM), which are polar aprotic solvents.

- Safety Note : Avoid ethers or hydrocarbons due to explosive risks with nitroaromatics ().

Advanced Research Questions

Q. How do conflicting spectroscopic data for this compound isomers arise, and how can they be resolved?

Methodological Answer:

Q. What decomposition pathways dominate in this compound under thermal stress?

Methodological Answer:

Q. How does the electronic structure of this compound influence its reactivity in electrophilic substitution?

Methodological Answer:

- Computational Studies :

Data Interpretation & Experimental Design

Q. How to design a stability study for this compound under ambient conditions?

Methodological Answer:

- Accelerated Aging : Expose samples to 40°C/75% RH for 6 months. Monitor via:

- Control Variables : Use inert atmosphere (N2) to isolate oxidative vs. hydrolytic pathways ().

Q. How to address discrepancies in reported melting points for nitrofluorene derivatives?

Methodological Answer:

- Source of Error : Impurities (e.g., residual solvents, isomers) skew melting ranges. For example, fluorene standards require ≥98% purity for accurate mp data ().

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.